埃格列普汀(酒石酸盐)

描述

Evogliptin (tartrate), also known as Suganon or Evodine, is an antidiabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor or “gliptin” class of drugs . It was developed by the South Korean pharmaceutical company Dong-A ST and is approved for use in South Korea and Russia . Evogliptin is an orally active DPP4 inhibitor with significant and sustained hypoglycaemic effects in mouse models . It also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy .

Synthesis Analysis

Evogliptin was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light . The developed method furnished compact spots of evogliptin (Rf 0.62 ± 0.05) and was linear in the concentration range of 1-5 µg/spot . Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed .

Molecular Structure Analysis

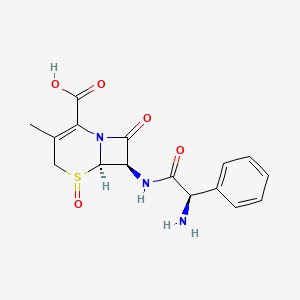

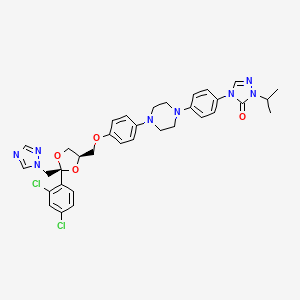

The molecular formula of Evogliptin (tartrate) is C23H32F3N3O9 . Its molecular weight is 551.5 g/mol . The IUPAC name is (3 R )-4- [ (3 R )-3-amino-4- (2,4,5-trifluorophenyl)butanoyl]-3- [ (2-methylpropan-2-yl)oxymethyl]piperazin-2-one; (2 R ,3 R )-2,3-dihydroxybutanedioic acid .

Chemical Reactions Analysis

Under alkali condition, the drug showed 17.36% degradation with 2 degraded peak . Under oxidation condition, the drug showed 12.64% degradation, and 1 degraded peak was observed . In thermal and photolytic condition, the drug showed 11.15% and 10.45% degradation, respectively, and no degraded peak was observed .

Physical And Chemical Properties Analysis

Evogliptin tartrate is a white amorphous powder . It was subjected to forced degradation studies and was exposed to various stress conditions like acid/base hydrolysis, oxidation, thermal stress, and UV light .

科学研究应用

Inflammatory Pain Management

Evogliptin Tartrate has been studied for its effectiveness in controlling inflammatory pain. It inhibits dipeptidyl peptidase-4 (DPP-4), which enhances glucagon-like peptide 1 (GLP-1) secretion, improving insulin release and glucose tolerance. Additionally, it exhibits anti-inflammatory effects. In a study, it was shown to reduce inflammatory cytokines and pain in rat models .

Diabetic Cardiomyopathy Prevention

Research indicates that Evogliptin Tartrate may prevent diabetic cardiomyopathy (DCM) by alleviating cardiac lipotoxicity. It has been observed to improve cardiac function, reduce myocardial hypertrophy, and prevent the accumulation of lipid droplets in the myocardium, which are indicative of its protective effects against DCM .

Glucose Tolerance Improvement

As a DPP-4 inhibitor, Evogliptin Tartrate is primarily used to improve glucose tolerance in patients with type 2 diabetes mellitus. By boosting GLP-1 secretion, it enhances the body’s ability to regulate blood sugar levels effectively .

Anti-Inflammatory Applications

Evogliptin Tartrate’s anti-inflammatory properties make it a candidate for research in various inflammatory conditions. Its ability to control inflammation and reduce cytokine levels like TNF-α and IL-1β could be beneficial in treating diseases where inflammation is a key factor .

Neurological Research

The compound’s impact on dorsal root ganglion (DRG) action potential firing and resting membrane potential suggests potential applications in neurological research, particularly in understanding pain signaling and nerve inflammation .

Endocrine and Metabolic Disease Treatment

Evogliptin Tartrate is being explored for its therapeutic potential in endocrine and metabolic diseases beyond diabetes, given its mechanism of action as a DPP-4 inhibitor .

Pharmacokinetics and Drug Stability

Studies have also focused on the pharmacokinetics of Evogliptin Tartrate, including its stability and safety profile in various formulations. This research is crucial for developing reliable and effective medication dosage forms .

Lipid Metabolism

Evogliptin Tartrate has been associated with the regulation of lipid metabolism. Its effects on genes related to lipid metabolism could provide insights into the treatment of conditions associated with dysregulated lipid profiles .

作用机制

Target of Action

The primary target of Evogliptin Tartrate is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide 1 (GLP-1), which are secreted in response to food ingestion and promote postprandial insulin secretion .

Mode of Action

Evogliptin Tartrate acts by inhibiting DPP-4 , which results in an increase in the levels of GLP-1 . This increased GLP-1 level enhances insulin release and improves glucose tolerance . Additionally, Evogliptin Tartrate has been found to exert anti-inflammatory effects .

Biochemical Pathways

By inhibiting DPP-4, Evogliptin Tartrate affects the glucose metabolism pathway . The inhibition of DPP-4 leads to an increase in GLP-1 levels, which in turn promotes insulin secretion and improves glucose tolerance . This results in better control of blood glucose levels, which is crucial in the management of type 2 diabetes mellitus .

Pharmacokinetics

It is known to be orally active, indicating good absorption .

Result of Action

The inhibition of DPP-4 by Evogliptin Tartrate leads to several molecular and cellular effects. It boosts GLP-1 secretion, improves insulin release, and enhances glucose tolerance . These effects help in the management of blood glucose levels in individuals with type 2 diabetes mellitus . Additionally, Evogliptin Tartrate has been found to exert anti-inflammatory effects .

安全和危害

未来方向

Evogliptin has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2 . It has been found to have benefits on insulin secretory and β-cell functions , and it also inhibits the production of inflammatory and fibrotic signals in hepatocytes by inducing autophagy . These findings suggest that Evogliptin could have potential applications beyond its current use in treating Type 2 Diabetes .

属性

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O3.C4H6O6/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;5-1(3(7)8)2(6)4(9)10/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10)/t12-,16-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBXDAJRSNHIJZ-DLDKMZOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Evogliptin Tartrate | |

CAS RN |

1222102-51-3 | |

| Record name | 2-Piperazinone, 4-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-3-[(1,1-dimethylethoxy)methyl]-, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evogliptin tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVOGLIPTIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14RT6A3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

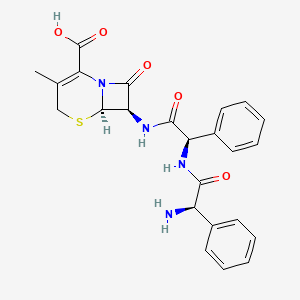

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)